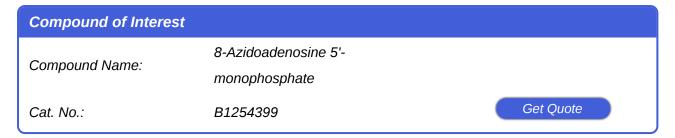


physical and chemical properties of 8azidoadenosine monophosphate

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An In-depth Technical Guide to 8-Azidoadenosine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 8-azidoadenosine monophosphate, along with detailed experimental protocols for its application in research and drug development.

Core Physical and Chemical Properties

8-Azidoadenosine monophosphate and its derivatives are invaluable tools in biochemical and cellular research, primarily utilized as photoaffinity labels to identify and characterize nucleotide-binding proteins. The azido group at the 8-position of the adenine ring is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby amino acid residues within the binding site of a target protein. This property allows for the specific and permanent labeling of proteins that interact with adenosine monophosphate (AMP) or related nucleotides.

Quantitative data for various forms of 8-azidoadenosine nucleotides are summarized below for easy comparison.



Property	8-Azidoadenosine 3':5'-cyclic monophosphate	8-Azidoadenosine 5'-monophosphate sodium salt	8-Azidoadenosine 5'-triphosphate (free acid)
CAS Number	31966-52-6[1]	60731-47-7[2]	Not specified
Molecular Formula	C10H11N8O6P[1][3]	C10H13N8O7P[2]	C10H15N8O13P3[4] [5]
Molecular Weight	370.22 g/mol [3]	388.23 g/mol [2]	548.19 g/mol [4][5]
Exact Mass	370.05400[1]	Not specified	548.00 g/mol [4][5]
Appearance	Not specified	Not specified	Colorless to slightly yellow solution in water[4][5]
Solubility	Not specified	Not specified	Soluble in water[6]
Storage Conditions	Store at < -15°C[3]	Not specified	Store at -20°C[4][5]
Spectroscopic Properties	Not specified	Not specified	λmax = 281 nm, ε = 13.3 L mmol-1 cm-1 (Tris-HCl, pH 7.5)[4][5]

Key Experimental Protocols

The primary application of 8-azidoadenosine monophosphate is in photoaffinity labeling experiments to identify nucleotide-binding proteins. Below is a generalized protocol for such an experiment.

Protocol: Photoaffinity Labeling of a Target Protein with 8-Azidoadenosine Monophosphate

Objective: To covalently label a protein of interest that binds adenosine monophosphate or a related nucleotide using a photoreactive analog.

Materials:



- 8-Azidoadenosine monophosphate (or a suitable derivative, often radiolabeled, e.g., [32P]-8-N₃-cAMP)
- · Purified protein sample or cell lysate
- Binding buffer (e.g., Tris-HCl buffer at a physiological pH)
- UV lamp (emitting at ~254 nm)
- SDS-PAGE reagents and equipment
- Autoradiography or phosphorimaging system (if using a radiolabel)
- Control nucleotide (e.g., cAMP, ATP) for competition experiments

Methodology:

- Binding Reaction:
 - In a microcentrifuge tube, combine the protein sample with the desired concentration of the 8-azidoadenosine monophosphate analog in the binding buffer.
 - For competition experiments, pre-incubate the protein with a non-photoreactive competitor (e.g., a 50-fold excess of cAMP) before adding the photoreactive probe.[7]
 - Incubate the mixture on ice or at 4°C for a sufficient time to allow for binding equilibrium to be reached (typically 30-60 minutes).
- · UV Irradiation:
 - Place the reaction tubes in a UV illuminator, ensuring consistent distance from the UV source.
 - Irradiate the samples with UV light (e.g., 254 nm) for a predetermined time (e.g., 10 minutes).[7] The optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.
- Analysis of Labeled Proteins:

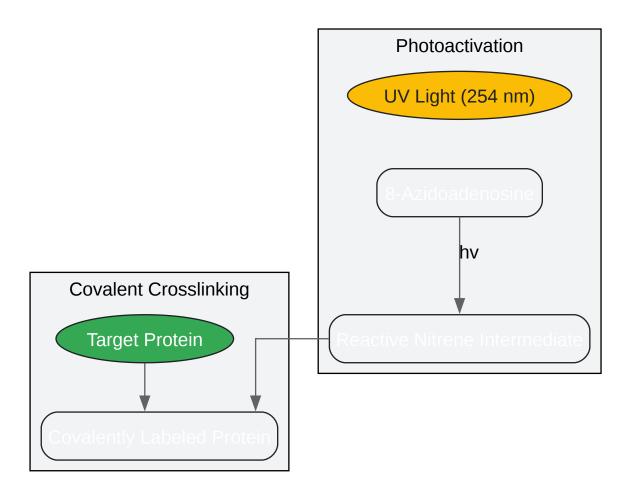


- Following irradiation, add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis.
- If a radiolabeled probe was used, visualize the labeled proteins by autoradiography or phosphorimaging. The protein band containing the covalently attached probe will be detectable.
- Confirmation of Specificity:
 - Compare the labeling intensity in the presence and absence of the competing nucleotide.
 A significant reduction in labeling in the presence of the competitor indicates specific binding to the nucleotide-binding site.[7]

Visualizing Mechanisms and Workflows Mechanism of Photoaffinity Labeling

The core of this technique lies in the light-induced conversion of the inert azide group into a highly reactive nitrene, which then forms a stable covalent bond with residues in the protein's binding pocket.





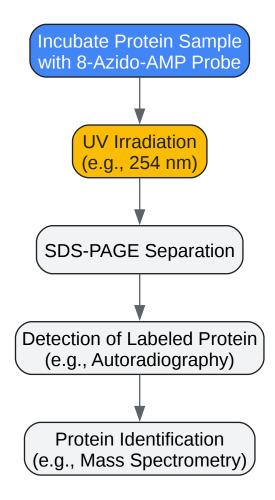
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Caption: Mechanism of photoaffinity labeling with 8-azidoadenosine.

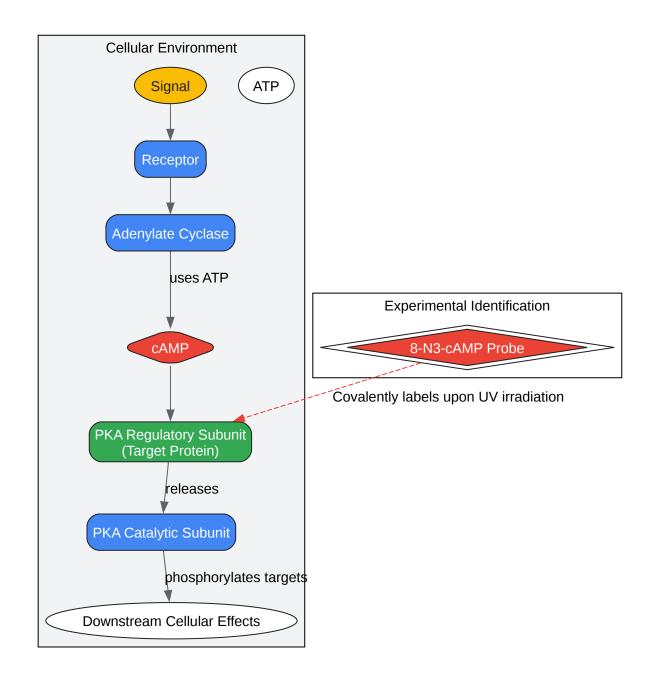
Experimental Workflow for Protein Identification

This workflow outlines the key steps in a typical photoaffinity labeling experiment, from sample preparation to the identification of the target protein.









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